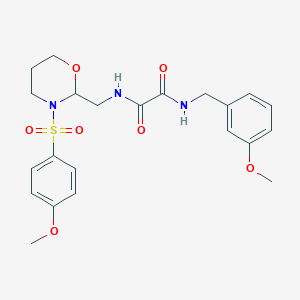

![molecular formula C12H15F3N2O B2824185 3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea CAS No. 23742-84-9](/img/structure/B2824185.png)

3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

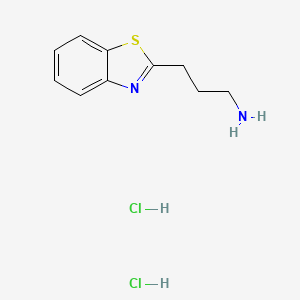

3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is a chemical compound with the CAS Number: 23742-84-9 . It has a molecular weight of 260.26 . It is typically in powder form .

Molecular Structure Analysis

The molecular formula of this compound is C12H15F3N2O . The InChI key and other specific structural details are not provided in the search results.Physical And Chemical Properties Analysis

This compound is a powder . It has a melting point of 209-212°C . Other physical and chemical properties such as boiling point, density, and acidity are not provided in the search results.科学的研究の応用

Antiarrhythmic and Hypotensive Activity

3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea is related to compounds that have demonstrated significant medical potential. A study found that certain 1,3-disubstituted ureas, including compounds structurally related to this compound, exhibited strong hypotensive action and antiarrhythmic activity (Chalina, Staneva, & Chakarova, 1998).

Inhibition of Translation Initiation in Cancer Research

In the context of cancer research, symmetrical N,N'-diarylureas, which are structurally related to this compound, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. This mechanism reduces the abundance of a specific ternary complex and inhibits cancer cell proliferation (Denoyelle et al., 2012).

As Leaving Group in Chemical Synthesis

The compound has been implicated in chemical synthesis processes. For example, in the synthesis of 3-(tert-butyl)perhydro-1,5,3-dithiazepine, a related compound acts as a leaving group (Wellmar, 1998).

In Green Chemistry

In green chemistry, ureas such as this compound are synthesized using cleaner, safer alternatives to traditional hazardous reagents. This shift aligns with modern environmentally friendly synthetic chemistry goals (Bigi, Maggi, & Sartori, 2000).

Molecular Devices and Complexation Studies

In molecular device research, urea-linked cyclodextrins, related to this compound, are used in the complexation and photoisomerization of certain compounds, demonstrating potential in the development of molecular devices (Lock et al., 2004).

CO2 Conversion in Metal-Organic Frameworks

The compound is relevant in the context of environmental chemistry, particularly in CO2 conversion. A study involving the grafting of a urea group into a metal-organic framework showed high efficiency in catalytic CO2 cycloaddition, highlighting potential applications in CO2 chemical conversion under ambient conditions (Wei & Ye, 2019).

作用機序

Mode of Action

It is known that compounds with similar structures can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

特性

IUPAC Name |

1-tert-butyl-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O/c1-11(2,3)17-10(18)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRSGBPUOVSQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

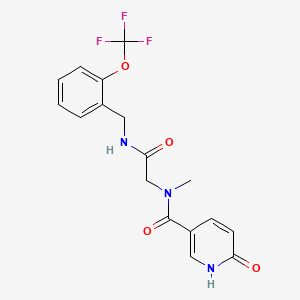

![1-(3-Chlorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)

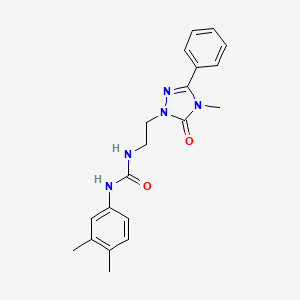

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824113.png)

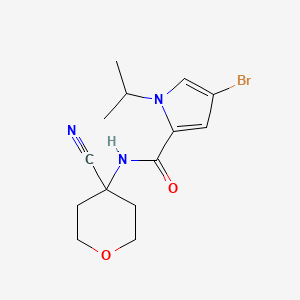

![N-[[4-(Acetamidomethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2824121.png)

![2-(4-((1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2824122.png)

![[6-Chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2824124.png)